10H-Phenothiazine, 10-(trifluoroacetyl)-
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NOS/c15-14(16,17)13(19)18-9-5-1-3-7-11(9)20-12-8-4-2-6-10(12)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXKVOAGHAGXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388125 | |
| Record name | 10H-Phenothiazine, 10-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96124-86-6 | |
| Record name | 10H-Phenothiazine, 10-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of the 10h Phenothiazine Core Structure and Its Significance in Organic and Materials Chemistry
The 10H-Phenothiazine molecule is a sulfur- and nitrogen-containing heterocyclic compound with the chemical formula S(C₆H₄)₂NH. wikipedia.org Its structure is characterized by a central thiazine (B8601807) ring fused to two benzene (B151609) rings. A key structural feature of the phenothiazine (B1677639) core is its non-planar, folded "butterfly" conformation, with a significant dihedral angle between the planes of the two benzene rings. rsc.org This unique three-dimensional shape is crucial as it can inhibit the formation of ground-state aggregates and molecular excimers, a valuable property in materials science. rsc.orgrsc.org
The functional positions on the phenothiazine core, particularly the nitrogen at position 10 (N-10) and the carbons at positions 3 and 7 (C-3, C-7), are common sites for chemical modification, allowing for the synthesis of a vast library of derivatives. rsc.org This versatility has made phenothiazine a prototypical "lead structure" in medicinal chemistry and a versatile building block in organic synthesis. wikipedia.org
In the realm of materials chemistry, phenothiazine is highly regarded as a strong electron-donating moiety. rsc.orgresearchgate.net This property stems from the presence of electron-rich sulfur and nitrogen heteroatoms. rsc.org Consequently, phenothiazine derivatives are extensively used in the construction of donor-acceptor (D-A) materials with enhanced intramolecular charge transfer (ICT) characteristics, which are vital for optoelectronic applications. rsc.org These materials have shown promise as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells, and as electron donors in organic solar cells. rsc.org
| Property | Data | Reference |
| Chemical Formula | C₁₂H₉NS | wikipedia.org |
| Molar Mass | 199.27 g/mol | wikipedia.org |
| Structure | Tricyclic Heterocycle | wikipedia.org |
| Conformation | Non-planar "Butterfly" | rsc.org |
| Dihedral Angle | ~158.5° | rsc.org |
| Key Functionalization Sites | N-10, C-3, C-7 | rsc.org |
The Role of N Substitution in Modulating Phenothiazine Electronic and Steric Properties
Substitution at the N-10 position is a primary strategy for tuning the properties of the phenothiazine (B1677639) core. By introducing different functional groups at the nitrogen atom, chemists can systematically alter the molecule's electronic and steric characteristics to suit specific applications. rsc.orgacs.org
Electronically, the nature of the N-substituent directly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Attaching an electron-donating group (EDG) raises the HOMO energy level, making the molecule easier to oxidize. Conversely, attaching an electron-withdrawing group (EWG) can lead to a decrease in both HOMO and LUMO energy levels, increasing the molecule's oxidation potential and stabilizing it against oxidation. rsc.orgubbcluj.ro This modulation of redox properties is fundamental to the design of phenothiazine-based materials for electronic devices. acs.org
Steric effects arising from N-substitution also play a critical role. The size and shape of the substituent can influence the dihedral (butterfly) angle of the phenothiazine rings. acs.org Furthermore, bulky N-substituents can hinder intermolecular π-π stacking, which is advantageous for suppressing molecular aggregation and achieving high photovoltages in solar cell applications. researchgate.net The interplay between these electronic and steric effects provides a powerful tool for molecular engineering. acs.org
| N-Substituent Type | Effect on Electronic Properties | Impact on Steric Properties |
| Electron-Donating Groups (e.g., Alkyl) | Raises HOMO level; Lowers oxidation potential. | Can be tailored to control molecular packing. |
| Electron-Withdrawing Groups (e.g., Acyl, Phosphoryl) | Lowers HOMO/LUMO levels; Increases oxidation potential. rsc.orgubbcluj.ro | Can alter the butterfly angle and intermolecular interactions. nih.gov |
| Aromatic Groups (e.g., Phenyl) | Extends π-conjugation; Modifies charge transfer characteristics. researchgate.net | Introduces significant bulk, affecting conformation and aggregation. |
Academic Rationale for Investigating the Trifluoroacetyl Moiety at the 10 Position
The specific choice to investigate the 10-(trifluoroacetyl) derivative of phenothiazine (B1677639) is driven by the unique and potent characteristics of the trifluoroacetyl group. This moiety is expected to impart significant and predictable changes to the parent phenothiazine system.
The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group (EWG). This is due to the combined inductive effect of the three highly electronegative fluorine atoms and the resonance effect of the carbonyl group. wikipedia.org When attached to the nitrogen atom of the phenothiazine ring, the trifluoroacetyl group is expected to strongly decrease the electron density of the heterocyclic system.
This pronounced electron-withdrawing nature has several predictable consequences:
Lowered Frontier Orbitals: The HOMO and LUMO energy levels of the phenothiazine core are significantly lowered. This increases the ionization potential and makes the molecule more resistant to oxidation compared to N-alkyl or unsubstituted phenothiazines. rsc.org
Modified Reactivity: The reduced nucleophilicity of the π-system alters its reactivity in reactions such as electrophilic aromatic substitution. wikipedia.org
Enhanced Charge Transfer: In donor-acceptor architectures, the strong EWG nature of the trifluoroacetyl group can enhance intramolecular charge transfer (ICT) characteristics. rsc.org
The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of dipolarophiles and dienophiles in cycloaddition reactions, highlighting the potent electronic influence of such moieties. nih.gov
| Group Type | General Electronic Effect on Heterocycle | Example |
| Electron-Donating Group (EDG) | Increases electron density; Activates ring toward electrophilic substitution. wikipedia.org | -CH₃, -OCH₃ |
| Trifluoroacetyl Group (EWG) | Strongly decreases electron density; Deactivates ring toward electrophilic substitution. wikipedia.org | -COCF₃ |
Beyond its electronic effects, the trifluoroacetyl group also imposes distinct steric constraints on the molecule. Steric effects can significantly influence molecular structure, including bond lengths and angles, leading to distortions in molecular geometry. numberanalytics.com The trifluoromethyl (CF₃) group is considered to have a steric demand similar to that of an ethyl group. researchgate.net The trifluoroacetyl group combines this bulk with the planar geometry of the carbonyl group.
The introduction of this group at the N-10 position is expected to influence the conformation of the 10-(Trifluoroacetyl)-10H-phenothiazine molecule in several ways:
Conformational Restriction: Rotation around the N-CO bond may be hindered, potentially locking the molecule into specific conformations.
Dihedral Angle Modification: The steric repulsion between the trifluoroacetyl group and the hydrogen atoms on the benzene (B151609) rings (at positions 1 and 9) could alter the characteristic butterfly angle of the phenothiazine core. acs.org
Intermolecular Packing: The shape and polarity of the trifluoroacetyl group will dictate how the molecules arrange themselves in the solid state, influencing crystal packing and, consequently, bulk material properties.
These steric factors, combined with the powerful electronic pull of the group, make 10-(Trifluoroacetyl)-10H-phenothiazine a compelling target for synthesis and study, promising unique properties that diverge significantly from other N-substituted phenothiazines.
Synthetic Routes to 10-(Trifluoroacetyl)-10H-Phenothiazine
The synthesis of 10-(trifluoroacetyl)-10H-phenothiazine, an acylated derivative of the versatile phenothiazine heterocyclic system, can be achieved through several strategic methodologies. These approaches primarily focus on the direct functionalization of the phenothiazine nucleus or involve multi-step sequences where the core structure is first assembled. The high reactivity and nucleophilicity of the nitrogen atom at the 10-position make it the primary site for electrophilic attack, enabling regioselective synthesis.
In Depth Computational and Theoretical Investigations of 10 Trifluoroacetyl 10h Phenothiazine
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenothiazine (B1677639) derivatives to predict their geometries, electronic properties, and reactivity. scispace.comnepjol.infosci-hub.se
The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. The introduction of a substituent at the N-10 position, such as the trifluoroacetyl group, leads to the possibility of different stable conformations or conformers. These conformers are typically characterized as quasi-equatorial (eq) and quasi-axial (ax), arising from the orientation of the substituent relative to the folded tricyclic core. nih.gov
The conformational landscape is dictated by the rotational freedom around the N-C(O) single bond of the trifluoroacetyl group. DFT calculations can map the potential energy surface associated with this rotation, identifying energy minima that correspond to stable conformers and the energy barriers that separate them. For N-acyl phenothiazines, an equilibrium between conformational enantiomers can exist. researchgate.net The steric and electronic effects of the bulky and electron-withdrawing trifluoroacetyl group significantly influence the preferred geometry and the energy barrier to interconversion. Studies on similar N-substituted phenothiazines show that the specific conformation can have a substantial impact on the molecule's photophysical properties. nih.gov
Crystal structure determination of 10-(trifluoroacetyl)-phenothiazine has confirmed its specific solid-state conformation, providing a crucial benchmark for computational models. researchgate.net Theoretical calculations further elucidate the subtle energetic differences between possible conformers in the gas phase and in solution, revealing the dynamic nature of the N-trifluoroacetyl moiety.
Table 1: Representative Conformational Data for N-Substituted Phenothiazines This table provides illustrative data based on typical findings for N-acyl phenothiazine systems to contextualize the conformational parameters of 10-(trifluoroacetyl)-10H-phenothiazine.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Folding Angle (θ) | The angle between the two benzo rings of the phenothiazine core. | 130° - 165° |
| N-C(O) Torsion Angle | The dihedral angle defining the rotation of the acetyl group relative to the phenothiazine ring. | Varies significantly between conformers |
| Energy Barrier | The calculated rotational energy barrier between stable conformers. | 5 - 15 kcal/mol |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. researchgate.net
In phenothiazine derivatives, the core tricyclic system is electron-rich and acts as an effective electron donor. researchgate.net DFT calculations consistently show that the HOMO is primarily localized on the phenothiazine moiety, with significant contributions from the nitrogen and sulfur heteroatoms. Conversely, the 10-(trifluoroacetyl) group is a potent electron-withdrawing group due to the combined effects of the carbonyl moiety and the highly electronegative fluorine atoms. Consequently, the LUMO is expected to be predominantly distributed over this N-trifluoroacetyl substituent.
This distinct spatial separation of the HOMO and LUMO indicates a strong donor-acceptor (D-A) character, which is crucial for the molecule's photophysical properties, particularly intramolecular charge transfer (ICT). sci-hub.se The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net
Table 2: Calculated Frontier Orbital Energies for a Representative Phenothiazine System Data adapted from DFT studies on similar phenothiazine derivatives to illustrate typical energy levels. researchgate.net
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| LUMO | -1.5 to -2.5 | Primarily on the N-trifluoroacetyl acceptor group |
| HOMO | -5.0 to -6.0 | Primarily on the phenothiazine donor core (N and S atoms, aromatic rings) |
| Energy Gap (ΔEH-L) | 3.0 to 4.0 | Corresponds to the energy of the lowest electronic transition |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.comnepjol.info The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential. researchgate.net
For 10-(trifluoroacetyl)-10H-phenothiazine, the MEP analysis is expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group. These are the most likely sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings.
Neutral/Electron-Rich Regions (Green): The π-systems of the benzene (B151609) rings and the region around the sulfur atom will show intermediate to slightly negative potential, reflecting the electron-donating nature of the phenothiazine core.
The MEP map visually confirms the electronic push-pull nature of the molecule, highlighting the electron-rich phenothiazine donor and the electron-deficient trifluoroacetyl acceptor. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. sci-hub.senih.gov It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption, and the nature of the electronic transitions involved.
TD-DFT calculations can predict the UV-Vis absorption spectrum of 10-(trifluoroacetyl)-10H-phenothiazine by calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which represent the intensity of the transition, can be compared with experimental data. sci-hub.seresearchgate.net
The lowest energy absorption band, which is typically the most significant for photophysical applications, corresponds to the transition from the HOMO to the LUMO. Given the spatial separation of these orbitals, this transition is characterized as an intramolecular charge transfer (ICT) transition. nih.gov TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the simulation of fluorescence emission spectra.
Table 3: Representative TD-DFT Results for Phenothiazine Derivatives This table presents typical values for the lowest energy transition based on TD-DFT calculations of donor-acceptor phenothiazine systems. sci-hub.seresearchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| λmax (Absorption) | Wavelength of maximum absorption for the lowest energy transition. | 300 - 350 nm |
| Excitation Energy (E) | Energy required for the HOMO → LUMO transition. | 3.5 - 4.1 eV |
| Oscillator Strength (f) | Theoretical intensity of the absorption band. | > 0.1 |
TD-DFT is instrumental in characterizing the nature of excited states. For 10-(trifluoroacetyl)-10H-phenothiazine, the promotion of an electron from the HOMO (localized on the phenothiazine donor) to the LUMO (localized on the trifluoroacetyl acceptor) upon photoexcitation constitutes a clear intramolecular charge transfer event. nih.govnih.gov
This process can be visualized using electron density difference maps, which show the depletion of electron density in the donor region and the accumulation of density in the acceptor region in the excited state. sci-hub.se The efficiency and nature of this ICT are fundamental to the molecule's fluorescence properties. In some phenothiazine systems, photoexcitation leads to a planar ICT (PICT) state that is highly fluorescent, while in others, it may lead to a twisted ICT (TICT) state through rotation around a single bond. nih.gov TICT states are often associated with quenched or red-shifted fluorescence, making the conformational dynamics of the excited state critically important. nih.gov The rigid nature of the N-trifluoroacetyl group may influence which of these pathways is favored.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Electron Density Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the electron density and characterizing the nature of chemical bonds within 10-(trifluoroacetyl)-10H-phenothiazine. researchgate.netwiley-vch.de This methodology partitions the molecular space into atomic basins, allowing for the quantitative assessment of atomic and bond properties. wiley-vch.de
Topological analysis of the electron density, ρ(r), at the bond critical points (BCPs) provides critical information about the interactions between atoms. For 10-(trifluoroacetyl)-10H-phenothiazine, the analysis focuses on the key bonds involving the phenothiazine core, the trifluoroacetyl group, and the intramolecular interactions that dictate its structure.
Key Research Findings from QTAIM Analysis:
Covalent and Polar Covalent Bonds: The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs of the C-C and C-H bonds within the phenothiazine rings are characteristic of shared interactions, indicative of covalent bonds. The C-N and C-S bonds of the central ring exhibit features of polar covalent bonds, with a degree of charge polarization towards the more electronegative nitrogen and sulfur atoms.
N-C(O) Bond Characterization: The bond between the nitrogen atom of the phenothiazine ring and the carbonyl carbon of the trifluoroacetyl group is of particular interest. QTAIM analysis reveals a significant covalent character, but with a notable charge depletion on the nitrogen atom due to the strong electron-withdrawing nature of the trifluoroacetyl group.
Intramolecular Interactions: The presence of the bulky and electronegative trifluoroacetyl group can induce weak intramolecular interactions. QTAIM can identify potential non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds, by locating the corresponding bond paths and analyzing the electron density at their BCPs. These interactions play a role in stabilizing the molecule's conformation.
The following table summarizes hypothetical QTAIM parameters for selected bonds in 10-(trifluoroacetyl)-10H-phenothiazine, based on typical values for similar organic molecules.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Ellipticity, ε | Bond Character |
| C-H | 0.27 | -0.90 | 0.01 | Covalent |
| C-C (aromatic) | 0.30 | -0.85 | 0.23 | Covalent |
| C-S | 0.15 | +0.20 | 0.10 | Polar Covalent |
| C-N | 0.25 | -0.50 | 0.05 | Polar Covalent |
| N-C(O) | 0.22 | -0.40 | 0.15 | Polar Covalent |
| C=O | 0.40 | -0.10 | 0.30 | Polar Covalent |
| C-F | 0.20 | +0.35 | 0.02 | Polar Covalent |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and the influence of the surrounding environment on 10-(trifluoroacetyl)-10H-phenothiazine. nih.govekb.eg By simulating the atomic motions over time, MD simulations offer insights into the molecule's flexibility, preferred conformations, and interactions with solvent molecules. nih.gov
Conformational Flexibility:
The phenothiazine core is not planar and can adopt a characteristic "butterfly" conformation. nih.gov The degree of folding is defined by the dihedral angle between the two benzo rings. MD simulations reveal that the central thiazine (B8601807) ring can undergo conformational fluctuations, leading to variations in this folding angle.
The trifluoroacetyl group at the nitrogen atom introduces steric hindrance and influences the conformational dynamics. Rotational barriers around the N-C(O) bond can be investigated through MD simulations, identifying the most stable rotamers.
Solvent Effects:
The behavior of 10-(trifluoroacetyl)-10H-phenothiazine can be significantly modulated by the solvent. MD simulations in different solvent environments (e.g., water, ethanol, chloroform) can elucidate the nature and strength of solute-solvent interactions.
Polar Solvents: In polar solvents like water or ethanol, the polar regions of the molecule, particularly the carbonyl group and the trifluoroacetyl moiety, will engage in strong dipole-dipole interactions and potentially hydrogen bonding with solvent molecules. This can influence the conformational equilibrium and the accessibility of different parts of the molecule.
Nonpolar Solvents: In nonpolar solvents, intramolecular forces and van der Waals interactions will play a more dominant role in determining the preferred conformation.
The following table presents hypothetical results from MD simulations of 10-(trifluoroacetyl)-10H-phenothiazine in different solvents, illustrating the potential impact of the environment on its structural properties.
| Solvent | Average Butterfly Angle (degrees) | N-C(O) Torsional Angle Range (degrees) | Solvent Accessible Surface Area (SASA) (Ų) | Key Interactions |
| Vacuum | 145 | -30 to +30 | 350 | Intramolecular |
| Water | 150 | -45 to +45 | 400 | Hydrogen bonding with C=O |
| Chloroform | 148 | -35 to +35 | 370 | Dipole-dipole interactions |
| Hexane | 142 | -25 to +25 | 360 | Van der Waals forces |
These computational investigations provide a detailed molecular-level understanding of 10-(trifluoroacetyl)-10H-phenothiazine, which is crucial for rationalizing its physicochemical properties and potential applications.
Chemical Reactivity and Mechanistic Pathways of 10 Trifluoroacetyl 10h Phenothiazine
Redox Chemistry and Electrochemical Behavior
The redox chemistry of phenothiazine (B1677639) derivatives is a cornerstone of their utility, with the central thiazine (B8601807) ring undergoing reversible oxidation processes. The presence of the N-trifluoroacetyl group modulates these processes significantly.
The oxidation of the phenothiazine core generally proceeds through a stepwise mechanism involving the sulfur atom. researchgate.net The initial step is a one-electron oxidation that forms a stable radical cation. researchgate.net Further oxidation leads to the formation of a dicationic phenazathionium cation, which can then react to yield the corresponding sulfoxide (B87167) and, upon more vigorous oxidation, the sulfone. researchgate.netnih.gov
The oxidation pathway can be summarized as: 10-(Trifluoroacetyl)-10H-phenothiazine → [10-(Trifluoroacetyl)-10H-phenothiazine]•+ → 10-(Trifluoroacetyl)-10H-phenothiazine-5-oxide → 10-(Trifluoroacetyl)-10H-phenothiazine-5,5-dioxide
The electron-withdrawing nature of the N-trifluoroacetyl group makes the phenothiazine ring more electron-deficient compared to the unsubstituted parent compound. This leads to a higher oxidation potential, meaning that the oxidation of 10-(trifluoroacetyl)-10H-phenothiazine is more difficult to achieve than that of 10H-phenothiazine itself. researchgate.net
Chemical oxidation of the sulfur center is a common route to phenothiazine sulfoxides and sulfones. Reagents like hydrogen peroxide (H₂O₂) in glacial acetic acid are effective for this transformation. researchgate.netnih.gov The reaction conditions, such as temperature and the amount of oxidant, are crucial for controlling the selectivity between the sulfoxide and the sulfone, as over-oxidation to the sulfone can occur. nih.gov A variety of other oxidizing agents can also be employed for the synthesis of sulfones from sulfides. organic-chemistry.orgorganic-chemistry.org The stability of the resulting oxidized species is generally high, with phenothiazine-5-oxides being key degradation products of many phenothiazine derivatives. nih.gov The crystal structure of the closely related 10-acetyl-10H-phenothiazine 5-oxide has been characterized, confirming the stability of such oxidized species. nih.gov
| Reactant | Oxidizing Agent | Product | Reference |
| Substituted 10H-phenothiazines | 30% Hydrogen Peroxide in glacial acetic acid | 10H-phenothiazine sulfones | researchgate.net |
| Organic sulfides | 30% Hydrogen Peroxide in glacial acetic acid | Organic sulfoxides (selective) | nih.gov |
| Phenothiazine | Studied in acidic, oxygen-saturated medium | Phenothiazine 5-oxide and other products | nih.gov |
Information specifically detailing the reduction processes of 10-(trifluoroacetyl)-10H-phenothiazine is limited in the available literature. Generally, for phenothiazine derivatives, reduction would involve the reversal of the oxidation processes, starting from the sulfone or sulfoxide. The reduction of the oxidized species (sulfoxides, sulfones) back to the phenothiazine core is theoretically possible but less commonly explored than the oxidative pathways. The stability of the sulfoxide and sulfone makes them resistant to mild reducing agents. The term "redox chemistry" encompasses both oxidation and reduction, where reduction involves the gain of electrons. youtube.com
Reactions Involving the N-Trifluoroacetyl Group
The N-trifluoroacetyl group is susceptible to hydrolysis. Studies on the analogous compound, 10-acetylphenothiazine, have shown that it undergoes hydrogen-ion-catalyzed hydrolysis to yield the parent phenothiazine, which is then susceptible to oxidation. nih.gov The trifluoroacetyl group, being more electron-withdrawing than the acetyl group, renders the carbonyl carbon even more electrophilic and thus more prone to nucleophilic attack by water. This suggests that 10-(trifluoroacetyl)-10H-phenothiazine would readily undergo hydrolysis, particularly under acidic or basic conditions, to remove the acyl group.
Transamidation, the direct exchange of an amine moiety in an amide with another amine, is another potential reaction pathway. nih.gov This reaction typically requires a catalyst to activate the otherwise unreactive amide bond. Given the enhanced electrophilicity of the trifluoroacetyl carbonyl carbon, 10-(trifluoroacetyl)-10H-phenothiazine could potentially undergo transamidation reactions with various primary or secondary amines under suitable catalytic conditions, providing a route to other N-functionalized phenothiazines.
The trifluoroacetyl group is an effective protecting group for amines due to its stability under certain conditions and its susceptibility to cleavage when desired. researchgate.netbath.ac.uk Its ability to be removed via solvolysis (e.g., hydrolysis or alcoholysis) under mild conditions makes it a useful leaving group in synthetic sequences. researchgate.net This property allows for the temporary masking of the phenothiazine nitrogen, enabling reactions on other parts of the molecule before its removal to restore the N-H functionality.
Furthermore, the N-trifluoroacetyl group functions as a powerful activating group by modifying the electronic properties of the phenothiazine ring system. By withdrawing electron density from the nitrogen atom, it reduces the electron-donating capacity of the nitrogen into the aromatic rings. This deactivation significantly impacts the susceptibility of the rings to electrophilic attack.
Electrophilic and Nucleophilic Substitution Reactions on the Phenothiazine Ring System
The electronic nature of the N-substituent is a critical factor governing substitution reactions on the phenothiazine rings.
The unsubstituted 10H-phenothiazine is an electron-rich system, and the nitrogen atom strongly directs incoming electrophiles to the ortho and para positions (C-1, C-3, C-7, C-9). However, the introduction of the strongly electron-withdrawing N-trifluoroacetyl group dramatically alters this reactivity. The group deactivates the phenothiazine rings towards electrophilic aromatic substitution, making such reactions significantly more difficult to achieve. youtube.com If a reaction were to occur, the deactivating nature of the acyl group would direct incoming electrophiles to the meta positions relative to the nitrogen atom (C-2, C-4, C-6, C-8).
In-depth Analysis of 10-(Trifluoroacetyl)-10H-phenothiazine Reveals Limited Research on Photochemical and Catalytic Mechanisms
A comprehensive review of available scientific literature indicates a significant gap in the dedicated research concerning the specific photochemical and catalytic properties of the chemical compound 10-(Trifluoroacetyl)-10H-phenothiazine. While the broader class of phenothiazine derivatives has been the subject of extensive study in areas ranging from pharmacology to materials science, detailed investigations into the photochemical reaction mechanisms, excited state dynamics, and the precise role of the 10-(trifluoroacetyl) substituted variant as a catalyst or reactive intermediate are not substantially documented in publicly accessible research.
The phenothiazine core structure is well-known for its redox activity and its ability to form stable radical cations upon photoexcitation, a characteristic that underpins its utility in various photochemical applications. However, the influence of the strongly electron-withdrawing trifluoroacetyl group at the 10-position on these fundamental processes has not been explicitly elucidated. This substitution is expected to significantly alter the electronic properties of the phenothiazine nitrogen, thereby impacting the molecule's photo-reactivity and potential catalytic activity.
Currently, there is a lack of specific studies detailing the following for 10-(Trifluoroacetyl)-10H-phenothiazine:
Photoinduced Electron Transfer Processes and Radical Cation Formation: While phenothiazines, in general, are known to undergo photoinduced electron transfer to form radical cations, specific data on the quantum yields, kinetics, and the energetic parameters for this process in 10-(trifluoroacetyl)-10H-phenothiazine are not available. The trifluoroacetyl group's impact on the stability and reactivity of the resulting radical cation remains uncharacterized.
Excited State Dynamics and Energy Dissipation Pathways: Detailed studies using techniques such as transient absorption spectroscopy to map the excited state lifetimes, intersystem crossing rates, and other energy dissipation pathways of 10-(trifluoroacetyl)-10H-phenothiazine have not been reported. Understanding these dynamics is crucial for predicting its behavior in photochemical reactions.
Mechanistic Insights into its Role as a Catalyst or Reactive Intermediate: Although various phenothiazine derivatives have been explored as photocatalysts, the specific application and mechanistic pathways of 10-(trifluoroacetyl)-10H-phenothiazine in catalytic cycles are not described in the current body of scientific literature. Its potential as a reactive intermediate in chemical transformations also remains an area for future investigation.
Structure Property Relationships in 10 Trifluoroacetyl 10h Phenothiazine and Its Derivatives
Impact of the Trifluoroacetyl Group on the Phenothiazine (B1677639) Ring Conformation and Folding Angle
N-acylation, in general, tends to decrease the pyramidal character of the nitrogen atom, leading to a more planar geometry. The potent inductive effect (-I) of the trifluoroacetyl group withdraws electron density from the nitrogen atom, promoting its sp² hybridization. This increased planarity at the nitrogen center is expected to result in a larger folding angle, effectively flattening the butterfly conformation of the phenothiazine ring compared to its N-alkylated or unsubstituted counterparts. For instance, the parent 10H-phenothiazine and its N-alkyl derivatives typically exhibit significant folding, whereas acylation enforces a more planar structure. This conformational change has significant implications for the molecule's electronic properties and intermolecular packing in the solid state.
Correlation between Electronic and Steric Effects of N-Acylation and Photophysical Properties
The N-acylation of phenothiazine with a trifluoroacetyl group significantly alters its photophysical properties due to a combination of electronic and steric effects. The primary electronic effect stems from the electron-withdrawing nature of the trifluoroacetyl group, which delocalizes the lone pair of electrons on the nitrogen atom across the carbonyl group. This reduces the electron-donating ability of the nitrogen into the phenothiazine ring system.
This modification of the electronic structure influences the energy of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich phenothiazine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) can be influenced by the acyl substituent. The withdrawal of electron density by the trifluoroacetyl group is expected to stabilize the HOMO, leading to a larger HOMO-LUMO energy gap.
Consequently, a hypsochromic (blue) shift in the absorption and emission spectra is anticipated for 10-(trifluoroacetyl)-10H-phenothiazine compared to N-alkylated phenothiazines. Studies on other N-substituted phenothiazines have shown that electron-withdrawing groups can cause such shifts. For example, N-phosphorylation of phenothiazine results in a blue-shifted fluorescent band compared to 10H-phenothiazine and N-methyl-phenothiazine. nih.gov The photophysical properties are thus a direct consequence of the electronic perturbation induced by the N-trifluoroacetylation.
Modulation of Redox Potentials through Trifluoroacetylation
The redox behavior of phenothiazine and its derivatives is one of their most significant characteristics, often involving the reversible formation of a stable radical cation. The introduction of a trifluoroacetyl group at the N-10 position has a pronounced effect on the redox potential of the phenothiazine core.
The strong electron-withdrawing nature of the trifluoroacetyl group significantly decreases the electron density on the phenothiazine ring system. This makes the removal of an electron from the ring, the primary oxidation step, more difficult. As a result, 10-(trifluoroacetyl)-10H-phenothiazine is expected to exhibit a higher oxidation potential compared to unsubstituted phenothiazine or its N-alkyl derivatives. This increased resistance to oxidation is a direct consequence of the electronic stabilization of the ground state by the acyl group. The modulation of redox potentials is a key strategy in designing phenothiazine-based materials for applications in organic electronics, where tuning of energy levels is critical. For example, in the context of redox shuttle additives for batteries, the redox potential is a crucial parameter. researchgate.net
Influence on Aggregation Behavior and Solid-State Emission
Many phenothiazine derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. rsc.orgnih.govrsc.orgscispace.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govscispace.com
For 10-(trifluoroacetyl)-10H-phenothiazine, the trifluoroacetyl group can influence aggregation behavior and solid-state emission in several ways. The planarity of the molecule, enhanced by the acyl group, can facilitate π-π stacking interactions between adjacent phenothiazine rings. Furthermore, the presence of fluorine and oxygen atoms in the trifluoroacetyl group can lead to specific intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which can direct the molecular packing in the solid state.
These specific interactions can rigidly lock the molecules in the aggregate, effectively restricting intramolecular rotations and potentially leading to AIE. The nature of the substituent on the phenothiazine ring is known to play a crucial role in the solid-state packing and subsequent emission properties. For instance, in 10-acetyl-10H-phenothiazine 5-oxide, weak intermolecular C-H···O hydrogen bonds and π-π contacts contribute to the stabilization of the crystal structure. nih.gov A similar interplay of forces would be expected to govern the solid-state properties of 10-(trifluoroacetyl)-10H-phenothiazine.
Comparative Studies with Other N-Acylated Phenothiazines and their Electronic Effects
To understand the unique role of the trifluoroacetyl group, it is instructive to compare its effects with those of other N-acyl and N-alkyl substituents on the phenothiazine ring.
| Substituent Group | Electronic Effect | Expected Impact on Oxidation Potential | Expected Impact on Photophysical Spectra |
| -H (Unsubstituted) | Neutral Reference | Baseline | Reference Absorption/Emission |
| -CH₃ (Alkyl) | Weakly Electron-Donating | Lower | Bathochromic (Red) Shift |
| -COCH₃ (Acetyl) | Moderately Electron-Withdrawing | Higher | Hypsochromic (Blue) Shift |
| -COCF₃ (Trifluoroacetyl) | Strongly Electron-Withdrawing | Significantly Higher | Significant Hypsochromic (Blue) Shift |
| -COCl (Chloroacetyl) | Moderately Electron-Withdrawing | Higher | Hypsochromic (Blue) Shift |
The N-alkyl groups, like methyl, are weakly electron-donating and tend to lower the oxidation potential and cause a bathochromic (red) shift in the spectra compared to the unsubstituted phenothiazine. In contrast, N-acyl groups are electron-withdrawing and have the opposite effect.
Among the N-acyl groups, the trifluoroacetyl group stands out due to the strong inductive effect of the three fluorine atoms. Compared to the N-acetyl group, the N-trifluoroacetyl group is a much stronger electron-withdrawing group. This results in a more pronounced increase in the oxidation potential and a greater hypsochromic shift in the absorption and emission spectra. The electronic properties of 10-(chloroacetyl)-10H-phenothiazine would be expected to be intermediate between the acetyl and trifluoroacetyl derivatives, reflecting the relative electronegativities of chlorine and fluorine. nih.gov
This comparative analysis highlights that the trifluoroacetyl group is a powerful modulator of the electronic structure of the phenothiazine core, offering a means to finely tune its properties for specific applications.
Emerging Research Directions and Future Perspectives for 10 Trifluoroacetyl 10h Phenothiazine
Development of Sustainable Synthetic Strategies for Scalable Production
The future viability of 10-(Trifluoroacetyl)-10H-phenothiazine for industrial or large-scale applications hinges on the development of sustainable and scalable synthetic methods. Traditional syntheses of N-acylphenothiazines often involve the use of stoichiometric amounts of acylating agents like trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride in organic solvents, which can be hazardous and generate significant waste. researchgate.net
Future research is directed towards greener synthetic alternatives. One promising approach is the use of catalytic N-acylation reactions. This could involve novel organocatalysts or transition-metal catalysts that can facilitate the trifluoroacetylation of 10H-phenothiazine with higher atom economy and under milder conditions. Another avenue is the exploration of electrochemical synthesis. Electrochemical methods can offer a high degree of control, reduce the need for harsh reagents, and often proceed in more environmentally benign solvent systems. semanticscholar.org
Furthermore, the development of continuous flow processes for the synthesis of 10-(Trifluoroacetyl)-10H-phenothiazine represents a significant step towards scalability. Flow chemistry provides enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. Research in this area will focus on optimizing reaction parameters such as temperature, pressure, and catalyst loading within microreactor systems.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic N-Acylation | Reduced waste, milder conditions, higher atom economy. | Development of novel, efficient, and recyclable catalysts. |
| Electrochemical Synthesis | High control, reduced use of chemical oxidants/reagents. | Optimization of electrode materials and reaction conditions. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |
| Solvent-Free Reactions | Minimized solvent waste and environmental impact. | Use of mechanochemistry or solid-state reaction conditions. |
In-depth Mechanistic Studies of its Catalytic or Photochemical Roles
Phenothiazine (B1677639) derivatives are renowned for their activity in photoredox catalysis, acting as potent organic photosensitizers. rsc.org The parent 10H-phenothiazine and its N-aryl or N-alkyl derivatives are excellent electron donors upon photoexcitation. The introduction of the 10-trifluoroacetyl group, a powerful electron-withdrawing moiety, is expected to fundamentally alter this behavior.
Future research will focus on elucidating the precise photochemical mechanism of 10-(Trifluoroacetyl)-10H-phenothiazine. It is hypothesized that the trifluoroacetyl group will lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more difficult to oxidize and thus a weaker photo-reductant compared to traditional phenothiazines. Conversely, its excited state may be a more potent oxidant. In-depth studies using techniques like transient absorption spectroscopy, time-resolved fluorescence, and electron paramagnetic resonance (EPR) spectroscopy will be crucial to map the excited-state dynamics, identify key intermediates (such as the radical cation), and determine relevant quantum yields. nih.gov
Understanding these mechanisms is critical for designing new catalytic cycles. While traditional phenothiazine photocatalysts are used for reductive transformations, 10-(Trifluoroacetyl)-10H-phenothiazine could potentially mediate oxidative reactions or participate in novel catalytic pathways where both strong oxidation and reduction potentials are required.
Advanced Computational Modeling for Predictive Design and Material Property Tuning
Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in chemical research. mdpi.commdpi.com For 10-(Trifluoroacetyl)-10H-phenothiazine, computational studies are poised to play a pivotal role in predicting its properties and guiding the design of new materials.
Future computational work will focus on several key areas. Firstly, DFT calculations can accurately predict the electronic structure, including HOMO and LUMO energy levels, which are critical for understanding its optical and electrochemical properties. mdpi.comnih.gov This allows for the in silico screening of its potential as a photocatalyst or as a component in optoelectronic devices. Secondly, modeling can predict key thermochemical parameters such as bond dissociation enthalpies and ionization potentials, providing insight into its stability and antioxidant capabilities. mdpi.com
Moreover, computational modeling will be instrumental in tuning the properties of materials incorporating this molecule. By simulating the effects of further substitutions on the phenothiazine rings, researchers can rationally design derivatives with tailored absorption spectra, redox potentials, or other desired characteristics. Molecular dynamics simulations can also be employed to understand how 10-(Trifluoroacetyl)-10H-phenothiazine interacts with its environment, such as in a polymer matrix or on an inorganic surface, which is crucial for designing hybrid materials. nih.gov
| Computational Method | Predicted Properties | Application in Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, redox potentials, absorption spectra. | Screening for photocatalytic activity; design of optoelectronic materials. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, electronic transitions. | Understanding photochemical mechanisms and designing photosensitizers. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular interactions, hydrogen bonding. | Analysis of molecular stability and conformation. mdpi.com |
| Molecular Dynamics (MD) | Intermolecular interactions, conformational dynamics. | Predicting behavior in polymers and on surfaces for hybrid materials. |
Exploration of Novel Stimuli-Responsive Materials Incorporating the Trifluoroacetyl Moiety
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are at the forefront of materials science. rsc.org Fluorinated polymers are a unique class of smart materials, valued for their chemical resistance, thermal stability, and unique electronic properties. researchgate.netmdpi.com The incorporation of the 10-(Trifluoroacetyl)-10H-phenothiazine unit into polymer structures is a promising direction for creating novel, multi-responsive systems.
The phenothiazine core is inherently redox-active, meaning polymers containing this unit can respond to electrical or chemical redox stimuli. The trifluoroacetyl group adds another dimension. Its strong electron-withdrawing nature can influence the polymer's solubility and response to changes in solvent polarity. Furthermore, the trifluoroacetyl group could potentially be cleaved under specific pH conditions, providing a chemical trigger for altering material properties.
Future research will involve synthesizing copolymers that contain the 10-(Trifluoroacetyl)-10H-phenothiazine moiety alongside other responsive monomers (e.g., temperature-responsive N-isopropylacrylamide). This could lead to materials with dual or multiple responses. For example, a hydrogel might exhibit redox-controlled swelling, with its transition temperature being tunable by the oxidation state of the phenothiazine unit. Such materials could find applications in drug delivery, chemical sensing, or soft robotics. nih.govnih.gov
Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality
Hybrid organic-inorganic materials combine the processability and functional diversity of organic molecules with the robustness and stability of inorganic frameworks. Phenothiazine derivatives have been successfully integrated into various inorganic hosts, such as mesoporous silica (B1680970) (MCM-41) and cyclophosphazenes, to create materials with unique photophysical or electronic properties. iipseries.orgresearchgate.netnih.gov
These new hybrid systems could be explored for a variety of applications. For instance, phenothiazine-grafted silica has been shown to generate stable radical cations, making it a candidate for redox-active materials or sensors. researchgate.net The modified electronic properties imparted by the trifluoroacetyl group could enhance the sensitivity or alter the detection window of such sensors. Similarly, incorporating this molecule into hybrid materials for photocatalysis could lead to catalysts with enhanced stability and novel reactivity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 10-(trifluoroacetyl)-10H-phenothiazine derivatives?
- Methodology : A common approach involves functionalizing the phenothiazine core via acylation or coupling reactions. For example, Sonogashira coupling (evidence from similar compounds) uses palladium catalysts, copper iodide, and triethylamine in THF to introduce acetyl or ethynyl groups . Trifluoroacetylation may require anhydrous conditions with trifluoroacetic anhydride and a base like DMAP. Post-synthesis, purification via column chromatography and crystallization (e.g., using THF/hexane) is critical to isolate the product .
Q. How is the crystal structure of 10-(trifluoroacetyl)-10H-phenothiazine determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection with a diffractometer (e.g., Rigaku Saturn724+) at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen atoms are placed geometrically and refined using riding models. Software like SHELXL refines the structure, reporting metrics like R1 and wR2. For example, a similar phenothiazine derivative had R1 = 0.037 and wR2 = 0.100 .
Q. What spectroscopic techniques validate the molecular structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., trifluoroacetyl groups show distinct CF₃ signals near δ 110–120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ for C₁₄H₈F₃NOS would appear at m/z 295.03) .
Advanced Research Questions
Q. How do conformational changes in 10-(trifluoroacetyl)-10H-phenothiazine affect its electronic properties?
- Methodology : Analyze the butterfly conformation of the phenothiazine core using SCXRD. Measure dihedral angles between aromatic rings (e.g., 153.87° in a related compound ). Density Functional Theory (DFT) calculations can model charge transfer interactions between the electron-rich phenothiazine and electron-withdrawing trifluoroacetyl group. UV-Vis spectroscopy and cyclic voltammetry assess HOMO-LUMO gaps and redox potentials .
Q. What strategies resolve disordered structures or co-crystallized isomers in X-ray data?
- Methodology : For occupationally disordered sites (e.g., co-crystallized isomers), use SHELXL's EADP and PART commands to refine site-occupancy ratios. Validate with ¹H NMR integration (e.g., a 0.54:0.46 isomer ratio in a cocrystal matched NMR data ). Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries in disordered regions .
Q. How can contradictory data between experimental and computational results be reconciled?
- Methodology : If DFT-predicted bond lengths deviate from SCXRD data (e.g., C–S bond discrepancies), re-examine basis-set choices (e.g., B3LYP/6-311++G(d,p)) or solvent effects. Cross-validate with spectroscopic data (e.g., IR for functional groups). For NMR shifts, consider dynamic effects or paramagnetic impurities .
Q. What methods optimize low synthetic yields of 10-(trifluoroacetyl)-10H-phenothiazine?
- Methodology : If yields are <10% (as in similar Sonogashira reactions ), screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), adjust solvent polarity (DMF vs. THF), or use microwave-assisted synthesis to enhance reaction kinetics. Monitor intermediates via TLC or in-situ IR .
Q. How does the trifluoroacetyl group influence intermolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
